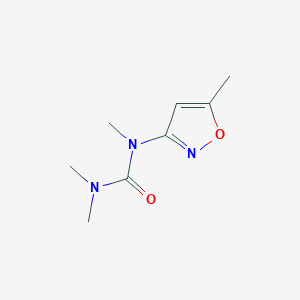![molecular formula C7H7N B14647356 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 51934-08-8](/img/structure/B14647356.png)
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile is a highly strained carbocyclic compound that belongs to the family of bicyclo[1.1.0]butanes. These compounds are characterized by their unique structure, which includes a four-membered ring with a bridging carbon-carbon bond. The high strain energy in these molecules makes them interesting subjects for theoretical and practical studies in organic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the 3-exo-tet cyclization reaction of a cyclopropane or cyclobutane precursor . Another approach involves the addition of bicyclo[1.1.0]butyl lithium to an electrophile . These reactions often require specific conditions, such as the use of sodium fluoride in dioxane at elevated temperatures .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the general principles of strain-release chemistry and the use of highly reactive intermediates are likely to be employed. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of less strained ring systems.
Substitution: The strained ring system can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions often involve specific solvents and temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include cyclobutanes, azetidines, and other ring systems that result from the strain-release transformations .
Aplicaciones Científicas De Investigación
3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile exerts its effects is primarily through strain-release reactions. The high strain energy in the molecule makes it highly reactive, allowing it to participate in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound of the family, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, which exhibits similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure but similar reactivity.
Uniqueness
3-Ethenylbicyclo[11Its ability to undergo a wide range of chemical reactions and its use in strain-release chemistry make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
51934-08-8 |
|---|---|
Fórmula molecular |
C7H7N |
Peso molecular |
105.14 g/mol |
Nombre IUPAC |
3-ethenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C7H7N/c1-2-6-3-7(6,4-6)5-8/h2H,1,3-4H2 |
Clave InChI |
QMQVNQZLXDMMMS-UHFFFAOYSA-N |
SMILES canónico |
C=CC12CC1(C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
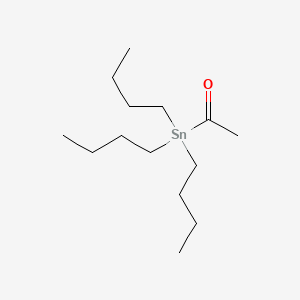
![1,1'-[Sulfanediylbis(methylene)]dicyclopropane](/img/structure/B14647305.png)
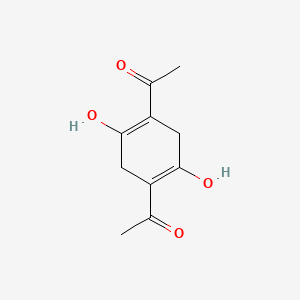

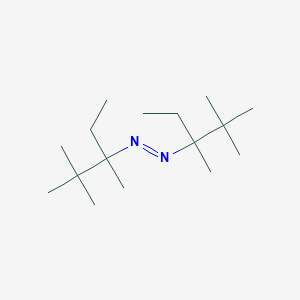
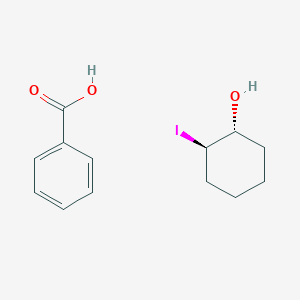
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
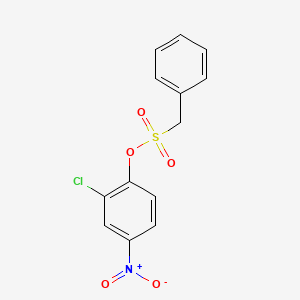

![6-Oxabicyclo[3.2.1]octane, 7-(1,1-dimethylethyl)-8-methyl-](/img/structure/B14647347.png)

![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
